molecular formula C15H25N6O5P B12334992 P-((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)-N-((S)-1-isopropoxy-1-oxopropan-2-yl)phosphonamidic acid CAS No. 851456-00-3

P-((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)-N-((S)-1-isopropoxy-1-oxopropan-2-yl)phosphonamidic acid

Cat. No.: B12334992
CAS No.: 851456-00-3
M. Wt: 400.37 g/mol
InChI Key: BOVSGPQGGHVIEX-MNOVXSKESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Related Compound 4 involves multiple steps, starting with the preparation of the purine base and subsequent attachment of the phosphonate group. The key steps include:

    Purine Base Preparation:

    Phosphonate Group Attachment: The phosphonate group is introduced via a reaction with a suitable phosphonylating agent under controlled conditions.

Industrial Production Methods: Industrial production of Tenofovir Related Compound 4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Types of Reactions:

    Oxidation: Tenofovir Related Compound 4 can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.

Major Products Formed:

Scientific Research Applications

Tenofovir Related Compound 4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tenofovir Related Compound 4 involves its conversion to the active metabolite, tenofovir diphosphate, within the target cells. This active metabolite inhibits viral reverse transcriptase by competing with the natural substrate, deoxyadenosine triphosphate, leading to chain termination and inhibition of viral DNA synthesis. The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral replication .

Comparison with Similar Compounds

    Tenofovir Disoproxil Fumarate: A prodrug of tenofovir with improved oral bioavailability.

    Tenofovir Alafenamide: A newer prodrug with enhanced safety profile and higher intracellular concentration.

    Emtricitabine: A nucleoside reverse transcriptase inhibitor often used in combination with tenofovir.

Comparison:

Properties

CAS No.

851456-00-3

Molecular Formula

C15H25N6O5P

Molecular Weight

400.37 g/mol

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid

InChI

InChI=1S/C15H25N6O5P/c1-9(2)26-15(22)11(4)20-27(23,24)8-25-10(3)5-21-7-19-12-13(16)17-6-18-14(12)21/h6-7,9-11H,5,8H2,1-4H3,(H2,16,17,18)(H2,20,23,24)/t10-,11+/m1/s1

InChI Key

BOVSGPQGGHVIEX-MNOVXSKESA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)O

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O

Origin of Product

United States

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